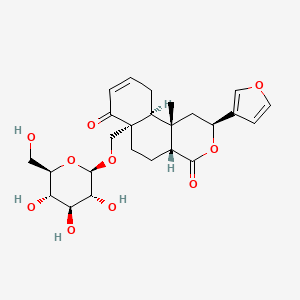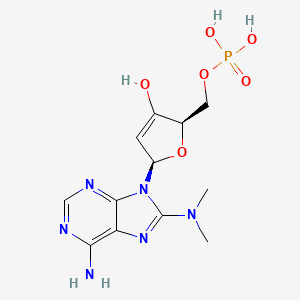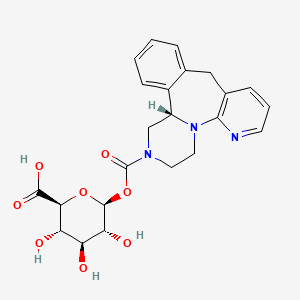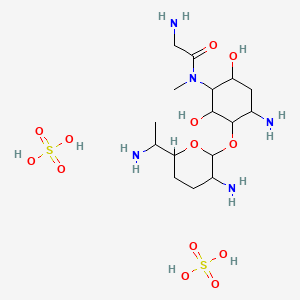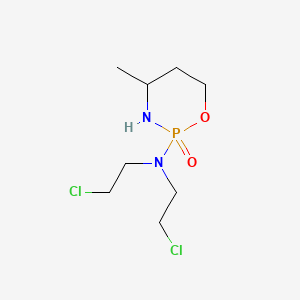
7-Aminodesmethylflunitrazepam
Descripción general
Descripción
7-Aminodesmethylflunitrazepam is a metabolite of flunitrazepam, a benzodiazepine derivative commonly known for its use as a hypnotic and sedative. This compound is formed through the metabolic processes involving the reduction of the nitro group in flunitrazepam to an amino group. It is significant in forensic toxicology and drug testing due to its presence in biological samples following the administration of flunitrazepam .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminodesmethylflunitrazepam typically involves the reduction of flunitrazepam. One common method is the catalytic hydrogenation of flunitrazepam in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at room temperature, leading to the reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
7-Aminodesmethylflunitrazepam undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
7-Aminodesmethylflunitrazepam has several applications in scientific research:
Forensic Toxicology: Used as a biomarker for the detection of flunitrazepam use in biological samples.
Pharmacokinetics: Studied to understand the metabolic pathways and excretion profiles of flunitrazepam.
Drug Development: Investigated for its potential therapeutic effects and as a reference compound in the development of new benzodiazepine derivatives.
Mecanismo De Acción
The mechanism of action of 7-aminodesmethylflunitrazepam is similar to that of its parent compound, flunitrazepam. It binds to benzodiazepine receptors in the central nervous system, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased inhibitory effects, resulting in sedation, muscle relaxation, and anxiolytic effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Aminoflunitrazepam: Another metabolite of flunitrazepam with similar pharmacological properties.
7-Aminoclonazolam: A metabolite of clonazolam, another benzodiazepine derivative.
7-Acetaminomeclonazepam: A metabolite of meclonazepam, used in forensic toxicology.
Uniqueness
7-Aminodesmethylflunitrazepam is unique due to its specific metabolic pathway and its role as a biomarker for flunitrazepam use. Its presence in biological samples provides valuable information for forensic investigations and drug testing .
Propiedades
IUPAC Name |
7-amino-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZVUERQZJRRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237641 | |
| Record name | 7-Aminodesmethylflunitrazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894-76-8 | |
| Record name | 7-Aminodesmethylflunitrazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminodesmethylflunitrazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminodemethylflunitrazepam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9XS62BC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 7-aminodesmethylflunitrazepam to 7-aminoflunitrazepam ratio in urine samples?
A1: Research indicates that the ratio of this compound to 7-aminoflunitrazepam in urine increases over time, regardless of the initial flunitrazepam dose. [, ] This ratio can potentially help estimate the time elapsed since flunitrazepam intake. [, ]
Q2: Why is a highly sensitive analytical method necessary for detecting flunitrazepam metabolites in urine?
A2: Studies show that following low doses of flunitrazepam (e.g., 0.5 mg), metabolite concentrations in urine, particularly in early samples, can be very low. [, ] This necessitates the use of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry, to reliably detect these metabolites and avoid false negatives. [, ]
Q3: What are the challenges associated with using immunoassays for detecting flunitrazepam metabolites?
A3: Research demonstrates that common immunoassays, such as the CEDIA assay with a cutoff of 300 µg/L, may lack the sensitivity to detect flunitrazepam metabolites in urine, particularly after low doses. [] In one study, none of the urine samples from individuals who received 0.5 mg of flunitrazepam tested positive using CEDIA, highlighting the limitations of this method for detecting low-dose exposure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


